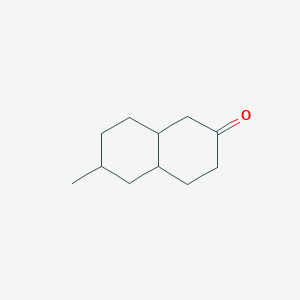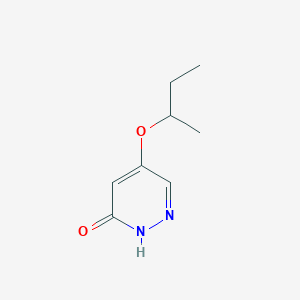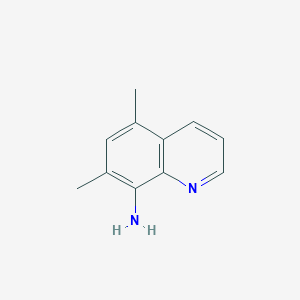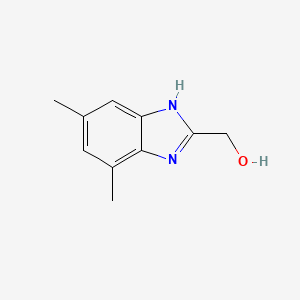
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is a chemical compound with the molecular formula C10H9NO2 It is a derivative of indene, featuring a carboxamide group at the 5-position and a keto group at the 3-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with indene, which undergoes a series of reactions to introduce the necessary functional groups.
Oxidation: Indene is oxidized to form 3-oxo-2,3-dihydro-1H-indene.
Amidation: The keto group at the 3-position is then converted to a carboxamide group through an amidation reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale oxidation and amidation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group.
Substitution: The carboxamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Reduction: Formation of 3-hydroxy-2,3-dihydro-1H-indene-5-carboxamide.
Substitution: Formation of substituted amides or esters.
Applications De Recherche Scientifique
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting kinase pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including anticancer properties.
Mécanisme D'action
The mechanism of action of 3-Oxo-2,3-dihydro-1H-indene-5-carboxamide involves its interaction with specific molecular targets, such as discoidin domain receptor 1 (DDR1). By binding to DDR1, it inhibits kinase activity, leading to the suppression of downstream signaling pathways involved in cell proliferation and migration .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2,3-dihydro-1H-indene-5-carboxamide: This compound is similar in structure but contains an amino group instead of a keto group.
1-Oxo-2,3-dihydro-1H-indene-2-carboxylate: This compound features a carboxylate group at the 2-position.
Uniqueness
3-Oxo-2,3-dihydro-1H-indene-5-carboxamide is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit DDR1 makes it a valuable compound in medicinal chemistry research .
Propriétés
Numéro CAS |
1344893-69-1 |
|---|---|
Formule moléculaire |
C10H9NO2 |
Poids moléculaire |
175.18 g/mol |
Nom IUPAC |
3-oxo-1,2-dihydroindene-5-carboxamide |
InChI |
InChI=1S/C10H9NO2/c11-10(13)7-2-1-6-3-4-9(12)8(6)5-7/h1-2,5H,3-4H2,(H2,11,13) |
Clé InChI |
WIPHJSRFTDZZJK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)C2=C1C=CC(=C2)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Oxa-1-azaspiro[4.5]dec-7-ene-2,4-dione](/img/structure/B11914071.png)




![(s)-1,4-Dioxaspiro[4.5]decane-2-carbaldehyde](/img/structure/B11914103.png)
![3-Chloro-6-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11914104.png)

![1-Oxa-3-azaspiro[4.6]undecan-2-one](/img/structure/B11914114.png)


